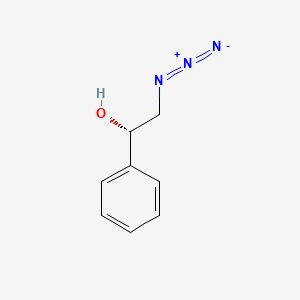

(S)-2-Azido-1-phenylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Azido-1-phenylethanol is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Chiral Intermediates Production

(S)-2-Azido-1-phenylethanol serves as an essential building block for synthesizing enantiopure 1,2-amino alcohols, which are crucial in pharmaceutical development. The compound can be transformed into various chiral derivatives through different catalytic processes. For instance, the asymmetric azidohydroxylation of styrene derivatives has been demonstrated to yield chiral substituted 1,2-azido alcohols with high enantiomeric excess (up to >99%) using enzymatic methods . This highlights the potential of this compound in generating compounds with specific stereochemical configurations.

One-Pot Catalytic Systems

Recent studies have shown that this compound can be involved in one-pot catalytic systems combining enzymatic and palladium nanoparticle catalysis. This approach allows for the sequential transformation of 2-azido ketones into aromatic 1,2-amino alcohols with excellent optical purity (ee >99%) and high yields . Such integrated systems are advantageous as they streamline synthetic pathways while minimizing waste and improving efficiency.

Biocatalytic Processes

Enzymatic Transformations

Biocatalysis has emerged as a powerful tool in organic synthesis, and this compound plays a critical role in this domain. For example, it has been utilized in the regioselective conversion of epoxides to azido alcohols under mild conditions, facilitating the synthesis of enantiopure 1,2-aminoethanols . This method is particularly attractive due to its environmentally friendly approach and the high selectivity it offers.

Kinetic Resolution

The compound has also been employed in kinetic resolution processes using organocatalysts. Studies have demonstrated that this compound can be resolved into its enantiomers with high enantiomeric excess (up to 99% ee), showcasing its utility in producing optically active compounds necessary for drug development .

Pharmaceutical Applications

Drug Development

The derivatives of this compound are significant in the synthesis of various pharmaceutical agents. For example, it has been used as a precursor for antiviral compounds such as tembamide, demonstrating its relevance in developing therapeutics . Additionally, the compound's ability to form chiral amino alcohols positions it as a key intermediate for many drugs containing β-amino alcohol moieties.

Case Studies

Propiedades

Número CAS |

124817-06-7 |

|---|---|

Fórmula molecular |

C8H9N3O |

Peso molecular |

163.18 g/mol |

Nombre IUPAC |

(1S)-2-azido-1-phenylethanol |

InChI |

InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2/t8-/m1/s1 |

Clave InChI |

MALKRPRQNKEVSK-MRVPVSSYSA-N |

SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])O |

SMILES isomérico |

C1=CC=C(C=C1)[C@@H](CN=[N+]=[N-])O |

SMILES canónico |

C1=CC=C(C=C1)C(CN=[N+]=[N-])O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.